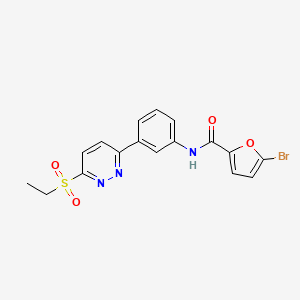

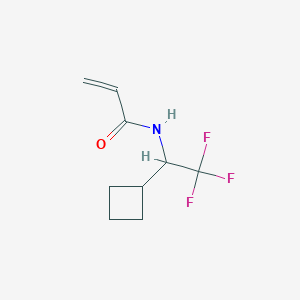

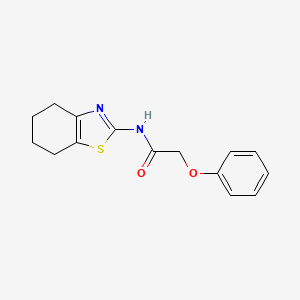

![molecular formula C11H9N3OS B2883001 5-(甲硫基)咪唑并[1,2-c]喹唑啉-2(3H)-酮 CAS No. 168140-75-8](/img/structure/B2883001.png)

5-(甲硫基)咪唑并[1,2-c]喹唑啉-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazoquinazolines are a class of organic compounds that contain a quinazoline core structure with an imidazole ring fused to it . They are part of a larger class of compounds known as heterocyclic compounds, which contain at least one atom that is not carbon within their ring structure .

Synthesis Analysis

The synthesis of imidazoquinazolines often involves the condensation of benzylamines and quinazolinones . Another method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . These reactions often use catalysts and proceed under specific conditions .Molecular Structure Analysis

Imidazoquinazolines have a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, forming the quinazoline core, and an imidazole ring . The exact structure can vary depending on the specific compound and the presence of any functional groups .Chemical Reactions Analysis

Imidazoquinazolines can undergo various chemical reactions, including oxidative amination . The exact reactions and their mechanisms can depend on the specific compound and the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoquinazolines can vary depending on the specific compound. Quinazoline, a related compound, is a light yellow crystalline solid that is soluble in water .科学研究应用

合成化学应用

新颖合成路线和衍生物5-(甲硫基)咪唑并[1,2-c]喹唑啉-2(3H)-酮研究的一个关键方面涉及开发新的合成路线来创建其衍生物。例如,使用二甲基-n-氰亚氨基二硫代碳酸酯和 2-肼基苯甲酸合成新的 2-甲硫基-4H-[1,2,4]三唑并[1,5-a]喹唑啉-5-酮及其衍生物,展示了核心结构在生成具有潜在生物活性的各种化合物方面的多功能性 (R. Al-Salahi & D. Geffken, 2011)。这突出了该化合物作为合成化学中的构建模块的效用,用于获取广泛的杂环化合物。

药理应用

抗菌和驱虫活性5-(甲硫基)咪唑并[1,2-c]喹唑啉-2(3H)-酮的衍生物已被研究其抗菌和驱虫活性。研究表明,包括咪唑并[1,2-c]喹唑啉-2(3H)-酮支架的碘喹唑啉酮/硝基咪唑的肽衍生物对各种病原微生物表现出显着的抗菌活性,并对几种蚯蚓物种表现出驱虫活性,强调了它们在开发新型抗菌剂和驱虫剂中的潜力 (R. Dahiya, Anil Kumar, & R. Yadav, 2008)。

分子对接研究和生物活性

抗菌活性与分子对接进一步强调该化合物的药理潜力,由邻氨基苯甲酰胺衍生并通过一系列化学反应合成的取代的 5-苯基-[1,2,4]三唑并[4,3-c]喹唑啉-3-基)氨基)烟酸酯,已被评估其体外抗菌活性并进行分子对接研究。这些化合物对细菌表现出显着的生长抑制活性,表明它们在设计新的抗菌剂中的作用 (S. Mood, U. Boda, & H. Guguloth, 2022)。

作用机制

Target of Action

It’s worth noting that imidazoquinazoline compounds have been found to interact with various biological targets, such as nk1 receptor ligands and central benzodiazepine receptors .

Mode of Action

It’s known that imidazoquinazoline compounds can undergo iodine promoted dual oxidative c(sp3)–h amination . This process involves a tandem oxidative condensation of benzylamines and 2-methylquinazolin-4-(3H)-ones, yielding imidazoquinazolinones via a sequential amination–oxidation–annulation–aromatisation .

Biochemical Pathways

The synthesis of similar imidazoquinazoline compounds involves a decarboxylative cyclization under metal-free conditions . This suggests that the compound might interact with biochemical pathways involving decarboxylation reactions.

Result of Action

Similar imidazoquinazoline compounds have been found to exhibit various biological activities .

Action Environment

The synthesis of similar compounds has been achieved under solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.

属性

IUPAC Name |

5-methylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-16-11-12-8-5-3-2-4-7(8)10-13-9(15)6-14(10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAXVDVCGKUNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

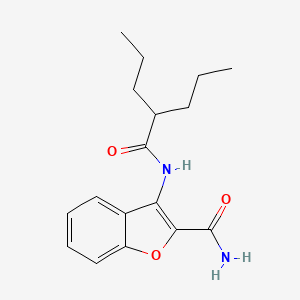

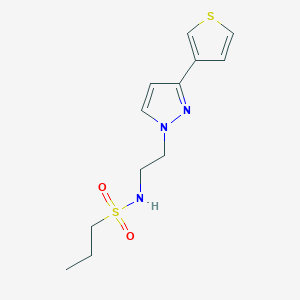

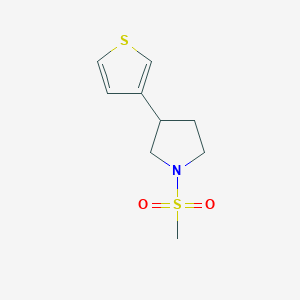

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2882926.png)

![2-cyano-N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2882940.png)